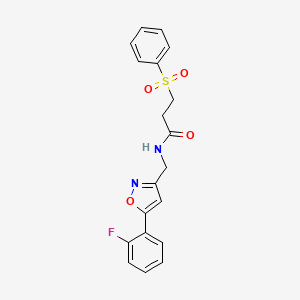

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c20-17-9-5-4-8-16(17)18-12-14(22-26-18)13-21-19(23)10-11-27(24,25)15-6-2-1-3-7-15/h1-9,12H,10-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYZMSZXFYRTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of 2-fluorobenzaldehyde with hydroxylamine to form the isoxazole core, followed by subsequent reactions to introduce the phenylsulfonyl and propanamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its therapeutic potential, including its use as a drug candidate for various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole and Sulfonamide Moieties

- N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide () :

- Structure : Shares the 5-methylisoxazole and sulfamoylphenyl groups but lacks the fluorophenyl substitution and propanamide chain.

- Properties : Lower molecular weight (MW: ~300 g/mol) and higher similarity index (0.86) compared to the target compound. The absence of fluorine may reduce metabolic stability .

- 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (): Structure: Features a chloro-substituted propanamide and sulfamoylphenyl group.

Compounds with Heterocyclic and Sulfur-Containing Linkers

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (): Structure: Replaces the isoxazole with oxadiazole and thiazole rings, linked via sulfanyl groups. Properties: Lower melting points (134–178°C vs. sulfonyl analogs >200°C) due to reduced crystallinity from sulfanyl groups. Molecular weights (375–389 g/mol) are comparable, but bioactivity may differ due to altered hydrogen-bonding capacity .

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structure: Combines fluorophenyl, chromenone, and pyrazolopyrimidine with a sulfonamide group. Properties: Higher MW (589.1 g/mol) and complex heterocyclic architecture may limit bioavailability compared to the target compound .

Sulfonamide-Propanamide Derivatives with Anticancer Activity

- 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (): Structure: Dual sulfamoyl groups and a propanamide linker. Properties: Melting point (213–214°C) reflects strong intermolecular forces from sulfonamide hydrogen bonding. Yield (68.6%) suggests efficient synthesis via HBTU coupling .

Comparative Data Table

Key Research Findings

- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like those in and .

- Sulfonyl vs. Sulfanyl Linkers : Sulfonyl groups (as in the target compound) enhance hydrogen bonding and thermal stability (higher melting points) compared to sulfanyl-linked compounds .

- Synthetic Efficiency : HBTU-mediated amide coupling () and chloroacetyl chloride-based methods () are viable for scalable synthesis of related compounds .

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a phenylsulfonyl group. The presence of the fluorine atom on the phenyl ring enhances its pharmacological profile by improving lipophilicity and potentially increasing bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.2 | Induction of apoptosis |

| NCI-H460 | 5.1 | Inhibition of cell proliferation |

| A549 | 6.0 | Cell cycle arrest |

These results suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In a study assessing its effects on inflammatory markers, it was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Inflammatory Marker | Control Level | Compound Level |

|---|---|---|

| TNF-alpha | 250 pg/mL | 75 pg/mL |

| IL-6 | 300 pg/mL | 90 pg/mL |

This reduction indicates that this compound may inhibit the NF-kB signaling pathway, which is crucial for inflammation.

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated that it protects neuronal cells from oxidative stress-induced apoptosis.

Case Studies

- Anticancer Efficacy : A study involving the treatment of A549 lung cancer cells with this compound showed a dose-dependent decrease in cell viability over 48 hours, with an IC50 value of 6 µM.

- Inflammation Model : In vivo experiments using a mouse model of arthritis revealed that administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.

Q & A

Q. How does the compound interact with specific enzymes at the molecular level?

- Methodology : Crystallize the compound-enzyme complex for X-ray diffraction. Use mutagenesis studies (e.g., alanine scanning) to pinpoint critical binding residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.